molecular formula C10H8BrNS B1272759 4-(3-Bromophenyl)-2-methyl-1,3-thiazole CAS No. 342405-21-4

4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Cat. No. B1272759
M. Wt: 254.15 g/mol
InChI Key: GVHUQXQVSWGYSH-UHFFFAOYSA-N
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Description

The compound "4-(3-Bromophenyl)-2-methyl-1,3-thiazole" is a thiazole derivative, which is a class of compounds that have garnered interest in pharmaceutical and chemical research due to their potential biological activities and applications in drug discovery. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of a bromophenyl group in the compound suggests potential for further chemical modifications, which can be useful in synthesizing new molecules with desired properties for various applications.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of synthon compounds with various reagents. For instance, the preparation of bromodifluoromethyl thiazoles can be achieved using 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, reacting with aromatic amines and sodium thiocyanate, as reported in the synthesis of a precursor to DF2755Y, a compound of biological relevance . Similarly, thiazole derivatives can be synthesized from reactions involving substituted (hetero)aromatic thioamides, as seen in the formation of 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles . These synthetic approaches highlight the versatility of thiazole chemistry and the potential for creating a wide array of derivatives, including the target compound "4-(3-Bromophenyl)-2-methyl-1,3-thiazole."

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the crystal structure analysis of a related compound, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, reveals the presence of dihedral angles between substituent rings and the core heterocyclic structure, as well as various intermolecular interactions such as Br...N, S...O, and Br...Br contacts . These structural features are crucial for understanding the behavior of the molecules in different environments and can provide insights into the molecular structure of "4-(3-Bromophenyl)-2-methyl-1,3-thiazole."

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, which can be utilized to modify their structure and properties. For instance, the reaction of 3-bromooxindole with thioamides can lead to products of ring transformation, such as 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles, or products of an Eschenmoser coupling reaction . Additionally, the behavior of 4-hydroxy-1,3-thiazole derivatives toward reagents like acetic anhydride and bromine has been studied, revealing the potential for further functionalization . These reactions are indicative of the chemical reactivity of thiazole compounds and can be relevant for the synthesis and modification of "4-(3-Bromophenyl)-2-methyl-1,3-thiazole."

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents such as bromophenyl groups can affect the compound's reactivity, solubility, and stability. For example, the antimicrobial activities of new 6-(4-bromophenyl)-imidazo[2,1-b]thiazole derivatives have been assessed, demonstrating the biological potential of these compounds . Additionally, the antioxidant activity of 4-thiomethyl-functionalised 1,3-thiazoles has been evaluated, showing significant radical scavenging activity . These studies provide a glimpse into the properties of thiazole derivatives, which can be extrapolated to understand the physical and chemical characteristics of "4-(3-Bromophenyl)-2-methyl-1,3-thiazole."

Scientific Research Applications

Synthesis and Biological Activity

4-(3-Bromophenyl)-2-methyl-1,3-thiazole derivatives exhibit noteworthy biological efficacy. They are synthesized using conventional methods and microwave irradiation, and their structures are confirmed by IR and NMR spectroscopy. The significant focus on these compounds is due to their potential biological activities (Rodrigues & Bhalekar, 2015).

Antimicrobial Activity

These compounds are known for their promising antimicrobial activities. A study evaluated the antimicrobial activities of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety against various pathogens, including Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Crystal Structure Analysis

The crystal structure of related thiazole compounds has been analyzed, providing valuable insights into their molecular configuration and potential applications in various fields (Iyengar et al., 2005).

Chemical Synthesis and Applications

The palladium-catalyzed direct arylation of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole derivatives allows for efficient production of phenanthrothiazoles and 1,2-di(heteroaryl)benzenes, which are of significant interest in various chemical and pharmacological research applications (Shi, Soulé, & Doucet, 2017).

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As a brominated compound, it could potentially be hazardous if ingested or inhaled, and it might be irritating to the skin and eyes .

properties

IUPAC Name

4-(3-bromophenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHUQXQVSWGYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380128
Record name 4-(3-bromophenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-2-methyl-1,3-thiazole

CAS RN

342405-21-4
Record name 4-(3-Bromophenyl)-2-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342405-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-bromophenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SA Gaikwad, AA Patil, MB Deshmukh - Phosphorus, Sulfur, and …, 2009 - Taylor & Francis
A convenient method for the synthesis of thiazoles by treatment of α-bromoketones with thioamides (Hantzsch synthesis) in the absence of catalysts under microwave irradiation has …
Number of citations: 17 www.tandfonline.com

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